molecular formula C17H18N6O4S3 B14921707 7-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

7-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B14921707
M. Wt: 466.6 g/mol
InChI Key: QTGSGHXAKGMFDA-UHFFFAOYSA-N
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Description

The compound 7-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic molecule with significant potential in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a thiadiazole ring, and a bicyclic core, making it an interesting subject for research and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the pyrazole and thiadiazole intermediates. The pyrazole ring can be synthesized through the condensation of hydrazines with 1,3-diketones, followed by cyclization. The thiadiazole ring is typically formed by the reaction of thiosemicarbazides with carboxylic acids or their derivatives. The final step involves the coupling of these intermediates with the bicyclic core under specific reaction conditions, such as the use of coupling agents like EDCI or DCC, and catalysts like DMAP .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the synthesis of intermediates and the final coupling reaction, as well as the implementation of green chemistry principles to reduce waste and improve sustainability .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and thiadiazole rings can bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • **7-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.

Properties

Molecular Formula

C17H18N6O4S3

Molecular Weight

466.6 g/mol

IUPAC Name

7-[(2-ethylpyrazole-3-carbonyl)amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C17H18N6O4S3/c1-3-22-10(4-5-18-22)13(24)19-11-14(25)23-12(16(26)27)9(6-28-15(11)23)7-29-17-21-20-8(2)30-17/h4-5,11,15H,3,6-7H2,1-2H3,(H,19,24)(H,26,27)

InChI Key

QTGSGHXAKGMFDA-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC4=NN=C(S4)C)C(=O)O

Origin of Product

United States

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